1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) is a chemical compound characterized by its unique spirocyclic structure, which combines elements of both oxacyclic and azacyclic compounds. The molecular formula for this compound is C₁₆H₂₈N₂O₆, and it has a molecular weight of 344.40 g/mol. This compound is derived from the spirocyclic framework and is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is classified under heterocyclic compounds due to the presence of nitrogen and oxygen atoms in its ring structure. It is part of a broader category of spirocyclic compounds, which are known for their distinctive chemical properties and biological activities. The classification also includes various derivatives that can be synthesized from this base structure, making it a versatile compound in chemical research and development.
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) typically involves several organic reactions that lead to the formation of the spirocyclic structure. Common synthetic routes include:
The synthesis can be optimized for industrial production, focusing on maximizing yield while minimizing byproducts. Techniques such as recrystallization or chromatography are often used for purification purposes. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired product characteristics.
The molecular structure of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) features a spirocyclic arrangement with an oxo group and an azaspiro linkage. The InChI representation is:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₈N₂O₆ |
Molecular Weight | 344.40 g/mol |
InChI Key | VNOICPVWJHPLGW-UHFFFAOYSA-N |
Canonical SMILES | C1COC12CNC2.C(=O)(C(=O)O)O |
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, pH) must be carefully controlled to achieve desired outcomes.
The mechanism of action for 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) involves its interaction with biological targets at the molecular level. The spirocyclic structure allows it to fit into various biological receptors, influencing their activity and leading to changes in cellular processes. This property makes it a valuable candidate in drug development.
The physical properties of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of nitrogen and oxygen atoms in the structure. Its stability under standard laboratory conditions makes it suitable for various applications in organic synthesis.
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) has several scientific uses:
This compound's unique properties make it an area of interest in both academic research and industrial applications, particularly in drug discovery and development processes.
The synthesis of the 1-oxa-7-azaspiro[4.4]nonane core relies on strategic ring-closing methodologies to assemble the spiro-junction between tetrahydrofuran (THF) and pyrrolidine rings. Two predominant approaches are employed: Mn(III)-mediated oxidative cyclization and Grignard-based annulation.
The Mn(III)-based oxidative protocol offers a one-pot route by reacting 4-acylpyrrolidine-2,3-diones with 1,1-diarylethenes. Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) generates radical intermediates that trigger intramolecular cyclization at the carbonyl oxygen, yielding 1-exomethylene-2-oxa-7-azaspiro[4.4]nonane-8,9-diones. This method achieves yields of 70–85% and tolerates diverse substituents (e.g., N-benzyl, N-methyl, isobutyryl) [1].
Alternatively, Grignard addition/cyclization constructs the spiro-THF ring from N-Boc-protected cyclic aminoketones (e.g., N-Boc-3-piperidone). Homoallyl magnesium bromide, activated by CeCl₃ to suppress reduction side products, adds to the ketone to form tertiary alcohols. Subsequent epoxidation with m-CPBA induces spontaneous 5-exo-tet epoxide ring opening, furnishing racemic spirocyclic THF methanols. Diastereomers are separable via chromatography or derivatization (e.g., p-OMe-benzoyl esters) [2].
Table 1: Comparison of Key Spirocyclic Scaffold Synthesis Methods
Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Mn(III)-oxidation | 4-Acylpyrrolidine-2,3-diones + 1,1-Diarylethenes | Mn(OAc)₃·2H₂O, AcOH, 80°C | 70–85 | One-pot operation; Functional group tolerance |
Grignard/epoxide opening | N-Boc-3-piperidone + HomoallylMgBr | 1. CeCl₃, THF; 2. m-CPBA, CH₂Cl₂ | 60–75 | Diastereoselective routes; Scalable |
Hemi-oxalate salt formation enhances the crystallinity and stability of 1-oxa-7-azaspiro[4.4]nonane. The process exploits the diprotic nature of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) and the basic tertiary amine (pKa ~10) of the spirocyclic core. At stoichiometric ratios of 1:0.5 (spirocycle:oxalic acid), proton transfer generates a hemi-oxalate ([spirocycle-H⁺][HOOC-COO⁻]) with a carboxylate-amine hydrogen-bonded network [5] [8].
Crystallization protocols critically influence purity and morphology:
Table 2: Hemi-Oxalate Crystallization Parameters and Outcomes
Parameter | Optimal Conditions | Effect on Product |
---|---|---|
Solvent Composition | EtOH:H₂O (4:1) | Maximizes crystal yield; Prevents solvate formation |
Cooling Rate | 0.5°C/min (80°C → 4°C) | Enhances crystal size and uniformity |
Seeding | At 50°C | Eliminates amorphous phases |
Final Purity | >97% (HPLC) | Confirmed by ion chromatography |
Enantiopure 1-oxa-7-azaspiro[4.4]nonanes are accessible via organocatalytic desymmetrization and transition-metal-catalyzed ring opening. Organocatalysis leverages iminium activation: (S)-2-(Azidodiphenylmethyl)pyrrolidine [(S)-DPP] (10 mol%) catalyzes the formal [4+1] annulation of 2-nitroacrylates with α-iodoaldehydes, yielding spiropyran N-oxides with exo-selectivity and 90–94% ee [4].
For existing racemic spirocycles, asymmetric functionalization resolves enantiomers:
Solvent polarity profoundly impacts enantioselectivity—aprotic media like MTBE optimize ee values by stabilizing catalyst-substrate complexes.
Table 3: Enantioselective Methods for Chiral Spirocyclic Derivatives
Strategy | Catalyst System | Substrate | ee (%) | Key Insight |
---|---|---|---|---|
Formal [4+1] annulation | (S)-DPP (10 mol%) | 2-Nitroacrylate + α-Iodoaldehyde | 90–94 | Exo-selective spirocyclization |
Allylic amination | Pd(0)/(S)-BINAP (5 mol%) | Vinyl-epoxide spirocycle | 88 | Retention of spiro-configuration |
Hydrosilylation | Ru/(R)-DM-Segphos | Unsaturated azaspiroalkene | >85 | Tolerant of oxa-azaspiro core |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: